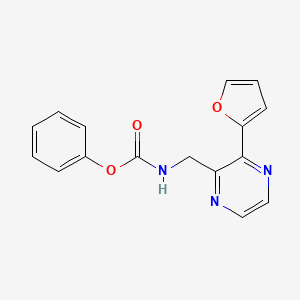

Phenyl ((3-(furan-2-yl)pyrazin-2-yl)methyl)carbamate

Description

Phenyl ((3-(furan-2-yl)pyrazin-2-yl)methyl)carbamate is a synthetic carbamate derivative featuring a pyrazine core substituted with a furan ring and a phenyl carbamate group. Its structure combines heterocyclic aromatic systems (pyrazine and furan) with a carbamate moiety, making it a candidate for pharmacological exploration, particularly in antimicrobial or enzyme-targeting applications. For instance, carbamates with pyrazine scaffolds, such as those in and , are often evaluated for antimycobacterial or kinase-inhibitory activity .

Properties

IUPAC Name |

phenyl N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c20-16(22-12-5-2-1-3-6-12)19-11-13-15(18-9-8-17-13)14-7-4-10-21-14/h1-10H,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCHVXRDUGVMHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCC2=NC=CN=C2C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Phenyl ((3-(furan-2-yl)pyrazin-2-yl)methyl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with the pyrazine derivative.

Formation of the carbamate group: The final step involves the reaction of the intermediate compound with phenyl isocyanate to form the carbamate group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Phenyl ((3-(furan-2-yl)pyrazin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl, furan, or pyrazine rings are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Phenyl ((3-(furan-2-yl)pyrazin-2-yl)methyl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Phenyl ((3-(furan-2-yl)pyrazin-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to the suppression of these cells.

Comparison with Similar Compounds

Key Observations :

- Furan vs. Phenyl Substitution : Compounds with furan rings (e.g., the target compound) may exhibit enhanced metabolic stability compared to purely phenyl-substituted analogs due to furan’s electron-rich aromatic system .

- Carbamate Position : The placement of the carbamate group on the pyrazine methyl group (as in the target compound) contrasts with esters like ethyl or benzyl carbamates in and , which could influence solubility and target binding .

Physicochemical Data

Notes: The tert-butyl carbamate in has a higher molecular weight due to its chromen-4-one and fluorophenyl groups, while the benzyl carbamate in is smaller but less polar .

Biological Activity

Phenyl ((3-(furan-2-yl)pyrazin-2-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound consists of a phenyl group, a furan ring, and a pyrazine ring linked by a carbamate functional group. The unique combination of these structural elements contributes to its diverse biological activities.

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets within cells. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for the proliferation of cancer cells or pathogens.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that derivatives of carbamates exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains. The structure of this compound suggests it may possess similar properties.

| Compound | Activity | Reference |

|---|---|---|

| Carbamate Derivative A | Inhibits E. coli | |

| Carbamate Derivative B | Effective against S. aureus | |

| This compound | Potentially active |

Anticancer Activity

This compound has been studied for its potential anticancer effects. In vivo studies on mice have demonstrated that carbamate derivatives can enhance cytotoxic activity against neoplasms.

Case Study : A study involving the administration of similar carbamate compounds showed a significant reduction in tumor size in treated groups compared to controls, indicating the potential effectiveness of this compound in cancer therapy .

Comparative Analysis

When compared to other similar compounds, this compound shows unique characteristics that may enhance its biological efficacy:

| Compound Comparison | Structure | Notable Activity |

|---|---|---|

| Phenyl ((3-(furan-2-yl)pyrazol-4-yl)methyl)carbamate | Pyrazole instead of pyrazine | Moderate anticancer activity |

| Phenyl ((3-(furan-2-yl)pyrazin-2-yl)methyl)urea | Urea instead of carbamate | Lower antimicrobial activity |

Research Applications

The compound's potential applications extend beyond basic research into practical therapeutic uses:

- Chemistry : Used as a building block for synthesizing more complex molecules.

- Biology : Investigated for enzyme inhibition and receptor modulation.

- Medicine : Explored for therapeutic effects against infections and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.